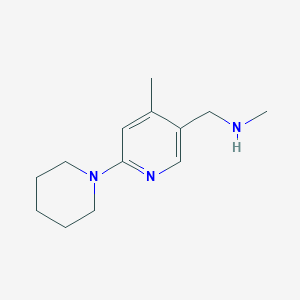
N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-Méthyl-1-(4-méthyl-6-(pipéridin-1-yl)pyridin-3-yl)méthanamine est un composé organique complexe qui comporte un cycle pipéridine, un cycle pyridine et un groupe méthylamine. Ce composé présente un intérêt majeur dans le domaine de la chimie médicinale en raison de ses propriétés pharmacologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-Méthyl-1-(4-méthyl-6-(pipéridin-1-yl)pyridin-3-yl)méthanamine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste en l'alkylation d'un dérivé de pipéridine avec un précurseur de pyridine, suivie de la méthylation de l'intermédiaire résultant. Les conditions réactionnelles exigent souvent l'utilisation de bases fortes et de solvants tels que le diméthylformamide (DMF) ou le tétrahydrofurane (THF) pour faciliter les réactions.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut mettre en œuvre des réacteurs à flux continu pour garantir une qualité et un rendement constants. L'utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
La N-Méthyl-1-(4-méthyl-6-(pipéridin-1-yl)pyridin-3-yl)méthanamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau des atomes d'azote.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d'hydrogène (H₂O₂) ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Les conditions impliquent souvent l'utilisation d'halogénoalcanes ou de chlorures d'acyle en présence d'une base.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les dérivés aminés réduits et divers analogues substitués.
Applications De Recherche Scientifique
La N-Méthyl-1-(4-méthyl-6-(pipéridin-1-yl)pyridin-3-yl)méthanamine possède un large éventail d'applications en recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses interactions potentielles avec les cibles biologiques, telles que les enzymes et les récepteurs.
Médecine : Elle est étudiée pour ses effets thérapeutiques potentiels, y compris son rôle de précurseur pour le développement de médicaments.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la N-Méthyl-1-(4-méthyl-6-(pipéridin-1-yl)pyridin-3-yl)méthanamine implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Le composé peut agir comme un agoniste ou un antagoniste, modulant l'activité de ces cibles et influençant diverses voies biochimiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-Méthyl-1-(pyridin-4-yl)méthanamine
- N-Méthyl-1-(4-méthyl-1,3-thiazol-2-yl)méthanamine
- N-Méthyl-1-(1-phényl-1H-pyrazol-4-yl)méthanamine
Unicité
La N-Méthyl-1-(4-méthyl-6-(pipéridin-1-yl)pyridin-3-yl)méthanamine est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent des propriétés pharmacologiques distinctes. La présence de cycles pipéridine et pyridine, ainsi que du groupe méthylamine, permet une réactivité chimique diversifiée et une activité biologique potentielle.
La structure et les propriétés uniques de ce composé en font un sujet d'étude précieux dans divers domaines de la recherche scientifique.
Propriétés
Formule moléculaire |
C13H21N3 |
|---|---|
Poids moléculaire |
219.33 g/mol |
Nom IUPAC |
N-methyl-1-(4-methyl-6-piperidin-1-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C13H21N3/c1-11-8-13(15-10-12(11)9-14-2)16-6-4-3-5-7-16/h8,10,14H,3-7,9H2,1-2H3 |
Clé InChI |
UHBYKHGHGOVTBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1CNC)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol](/img/structure/B11801562.png)

![tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801578.png)


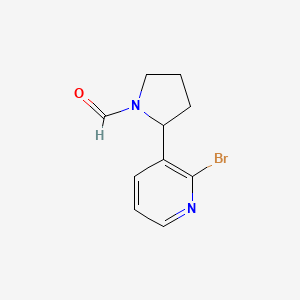
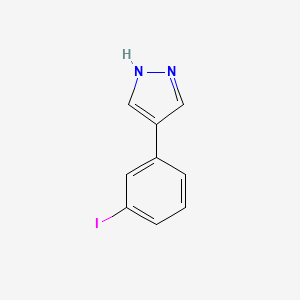
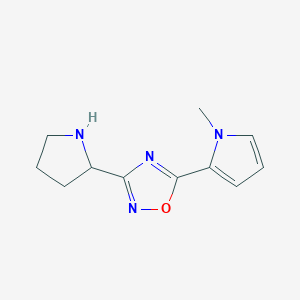
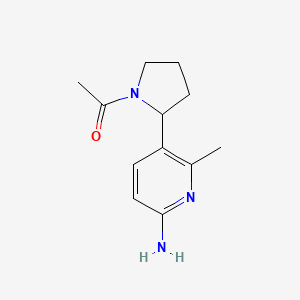

![[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL](/img/structure/B11801612.png)
